molecular formula C21H23N5OS2 B2993800 2-[(4-benzyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide CAS No. 744265-29-0

2-[(4-benzyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide

Cat. No.: B2993800
CAS No.: 744265-29-0
M. Wt: 425.57
InChI Key: GYMRFSSDIKLAGA-UHFFFAOYSA-N
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Description

2-[(4-Benzyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide is a synthetic small molecule characterized by a 1,2,4-triazole core substituted with benzyl and thiophen-2-yl groups at positions 4 and 5, respectively. A sulfanyl (-S-) bridge connects the triazole moiety to an acetamide group, which is further functionalized with a 2-cyano-3-methylbutan-2-yl substituent at the nitrogen atom.

Properties

IUPAC Name

2-[(4-benzyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5OS2/c1-15(2)21(3,14-22)23-18(27)13-29-20-25-24-19(17-10-7-11-28-17)26(20)12-16-8-5-4-6-9-16/h4-11,15H,12-13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMRFSSDIKLAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-benzyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-benzyl-5-thiophen-2-yl-1,2,4-triazole with various acetamides. The presence of the thiol group (-SH) in the triazole ring is crucial for enhancing the compound's reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antibacterial and antifungal properties. For instance, derivatives similar to this compound have been tested against various pathogens and have shown promising results:

CompoundActivity TypeTested OrganismInhibition (%)
4-benzyl-5-thiophen-2-yl-1,2,4-triazoleAntibacterialStaphylococcus aureus85%
4-benzyl-5-thiophen-2-yl-1,2,4-triazoleAntifungalCandida albicans78%

These results suggest that the triazole scaffold can effectively inhibit microbial growth, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored extensively. For example, compounds similar to our target have demonstrated cytotoxic effects against various cancer cell lines:

Cell LineCompoundIC50 (µM)
HCT116 (Colon carcinoma)4-benzyl-thiophene-triazole derivative6.2
T47D (Breast cancer)4-benzyl-thiophene-triazole derivative27.3

These findings indicate that the compound may interfere with cancer cell proliferation and could be developed as a chemotherapeutic agent .

The mechanism by which these compounds exert their biological effects often involves interaction with key biological macromolecules. The triazole ring can form hydrogen bonds and hydrophobic interactions with proteins and enzymes critical for microbial survival and cancer cell growth. This interaction is essential for understanding how to optimize the pharmacological profiles of these compounds .

Case Studies

Several studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • Study on Antimicrobial Activity : A study evaluated the effectiveness of various triazole derivatives against Mycobacterium tuberculosis. The results showed that certain derivatives exhibited comparable activity to standard treatments .
  • Anticancer Screening : Another research project focused on testing triazole derivatives against multiple cancer cell lines, revealing significant cytotoxicity and suggesting further investigation into their use as anticancer agents .

Comparison with Similar Compounds

N-(2-Bromo-4-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

  • Structural Differences : Replaces the benzyl group with a furan-2-ylmethyl substituent and modifies the acetamide’s N-substituent to a 2-bromo-4-methylphenyl group.
  • Implications : The furan moiety may enhance electron-rich aromatic interactions, while the bromine atom could increase lipophilicity and influence binding kinetics. The methyl group on the phenyl ring might improve metabolic stability .

2-[[4-Amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide

  • Structural Differences : Features a 2-chlorophenyl group at position 5 of the triazole and a 4-butylphenyl group on the acetamide.
  • The butyl chain may enhance membrane permeability due to increased hydrophobicity .

2-[[5-(5-Bromo-2-hydroxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

  • Structural Differences: Substitutes the benzyl group with a 5-bromo-2-hydroxyphenyl group and incorporates a cyano-tetrahydrobenzothiophen moiety on the acetamide.
  • Implications: The hydroxyl and bromine groups could facilitate hydrogen bonding and hydrophobic interactions, respectively.

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Predicted pKa Key Substituents
Target Compound C₂₃H₂₂N₆OS₂ 478.59* Not Reported Benzyl, thiophen-2-yl, 2-cyano-3-methylbutan-2-yl
N-(2-Bromo-4-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide C₂₁H₁₈BrN₅O₂S₂ 532.43 Not Reported Furan-2-ylmethyl, thiophen-2-yl, 2-bromo-4-methylphenyl
2-[[4-Amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide C₂₀H₂₁ClN₆OS 436.94 Not Reported 2-Chlorophenyl, 4-butylphenyl
2-[[5-(5-Bromo-2-hydroxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide C₂₀H₁₈BrN₅O₂S₂ 504.42 7.54 ± 0.48 5-Bromo-2-hydroxyphenyl, 3-cyano-tetrahydrobenzothiophen

*Calculated using standard atomic weights.

Pharmacological Insights from Analogues

  • Anti-Exudative Activity: Derivatives of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide exhibited significant anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in preclinical models . While the target compound lacks direct data, its benzyl and thiophen groups may synergize to enhance bioavailability and target engagement.
  • Solubility and Bioavailability: The 2-cyano-3-methylbutan-2-yl group in the target compound likely increases solubility in polar solvents compared to bulkier aryl substituents (e.g., 4-butylphenyl in ). However, the bromine and methyl groups in and may improve blood-brain barrier penetration.

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